2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide
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Overview
Description
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a morpholinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide typically involves the reaction of 4-aminophenol with 4,4-dimethylmorpholine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide involves its interaction with cellular components. The aminophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The hydroxy group may form hydrogen bonds with biological molecules, affecting their stability and activity. The bromide ion can participate in ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-Aminophenyl)benzimidazole: Used in the synthesis of pharmaceuticals.
4-Aminophenol: A precursor in the synthesis of paracetamol.
Uniqueness
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinium ion structure differentiates it from other aminophenyl derivatives, providing unique properties that can be exploited in various applications.
Properties
CAS No. |
136294-54-7 |
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Molecular Formula |
C12H19BrN2O2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-(4-aminophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FZJYPQCSCJNORF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)N)O)C.[Br-] |
Origin of Product |
United States |
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